molecular formula C26H30Br2N2S2Se B15362597 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole

Cat. No.: B15362597
M. Wt: 673.4 g/mol
InChI Key: UVDUSQTVVXNJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole is a complex organic compound characterized by its unique structure, which includes a benzo[c][1,2,5]selenadiazole core and two brominated hexylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a halogenated thiophene derivative is coupled with a selenadiazole precursor in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's electronic properties.

  • Substitution: Substitution reactions at the bromine or sulfur atoms can introduce new substituents, altering the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium thiolate (NaSCH₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as an electron acceptor in organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its unique electronic properties make it suitable for enhancing the efficiency and stability of these devices.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound's antioxidant and anti-inflammatory properties are being investigated for their potential use in treating various diseases, including cancer and neurodegenerative disorders.

Industry: In industry, 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole is used in the production of advanced materials, such as conductive polymers and coatings. Its incorporation into these materials can improve their performance and durability.

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound's ability to accept electrons makes it an effective component in electronic devices, where it facilitates charge transfer and enhances device performance. In biological systems, its antioxidant properties help neutralize free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

  • 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is structurally similar but contains sulfur instead of selenium, resulting in different electronic properties.

  • 4,7-Bis(5-bromo-4-hexylphenyl)benzo[c][1,2,5]selenadiazole: This variant replaces the thiophene groups with phenyl groups, altering its reactivity and applications.

Uniqueness: 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole stands out due to its unique combination of bromine, hexylthiophene, and selenadiazole groups, which confer distinct electronic and biological properties not found in other compounds.

Properties

Molecular Formula

C26H30Br2N2S2Se

Molecular Weight

673.4 g/mol

IUPAC Name

4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzoselenadiazole

InChI

InChI=1S/C26H30Br2N2S2Se/c1-3-5-7-9-11-17-15-21(31-25(17)27)19-13-14-20(24-23(19)29-33-30-24)22-16-18(26(28)32-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3

InChI Key

UVDUSQTVVXNJGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC=C(C3=N[Se]N=C23)C4=CC(=C(S4)Br)CCCCCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.